molecular formula C25H29NO6 B2895394 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859661-23-7

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2895394
CAS No.: 859661-23-7
M. Wt: 439.508
InChI Key: LDAULIJEXPLQTR-KSEXSDGBSA-N
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Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzofuran core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.

    Formation of the Benzylidene Group: This can be done through condensation reactions with aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other benzofuran derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of multiple functional groups allows for diverse interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine moieties attached to different cores.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various cores.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-6-5-9-26(13-15)14-18-19(27)8-7-17-24(28)23(32-25(17)18)11-16-10-21(30-3)22(31-4)12-20(16)29-2/h7-8,10-12,15,27H,5-6,9,13-14H2,1-4H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAULIJEXPLQTR-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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